molecular formula C23H23NO6 B2486462 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-30-0

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2486462
CAS RN: 1021093-30-0
M. Wt: 409.438
InChI Key: LEPIORUZPHWBPD-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring bearing a ketone group. This specific compound incorporates additional functional groups such as benzyloxy and dimethoxyphenethyl, which may influence its physical, chemical, and potentially biological properties.

Synthesis Analysis

The synthesis of pyranone derivatives, including compounds with structural similarities to this compound, often involves cyclization reactions facilitated by hydrogen bonding interactions. For example, Kranjc et al. (2012) describe the synthesis of related compounds through reactions that highlight the role of supramolecular aggregation controlled by π-π interactions and hydrogen bonding (Kranjc et al., 2012).

Molecular Structure Analysis

The molecular structure of pyranone derivatives is often characterized by X-ray crystallography, which reveals details about their crystalline form and intermolecular interactions. For instance, the study by Kranjc et al. (2012) provides insights into how N–H···O interactions facilitate the formation of centrosymmetric hydrogen-bonded dimers in such compounds, which is crucial for understanding their molecular arrangement and potential reactivity (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical behavior of pyranone derivatives can be influenced by their functional groups. The presence of benzyloxy and dimethoxyphenethyl groups may affect their reactivity in nucleophilic addition, substitution reactions, or their participation in forming supramolecular assemblies through weak intermolecular forces. The synthesis pathways often involve key reactions such as Suzuki cross-coupling, as demonstrated in related compounds for introducing aryl groups into the pyranone framework (Ahmad et al., 2021).

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Compounds closely related to 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide have been synthesized and their crystal structures analyzed to understand their supramolecular arrangements. For instance, methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide crystallize as centrosymmetric hydrogen-bonded dimers, showcasing the importance of N–H···O interactions and π–π interactions for their structural stability. Such structural insights are crucial for designing compounds with desired physical and chemical properties (Kranjc et al., 2012).

Antimicrobial and Antibacterial Agents

Research into similar compounds has led to the discovery of potential antimicrobial and antibacterial agents. A study on novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This highlights the potential of such compounds in developing new antibiotics (Palkar et al., 2017).

Electronic and Nonlinear Optical Properties

The synthesis and analysis of related compounds have also extended to exploring their electronic and nonlinear optical properties, which are essential for various technological applications. For example, the study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides revealed insights into their reactivity parameters, such as HOMO–LUMO energy gaps and hyperpolarizability, suggesting their potential use in electronic and optoelectronic devices (Ahmad et al., 2021).

Supramolecular Chemistry

Further, the crystal structure and Hirshfeld surface analysis of related pyrazole derivatives have contributed to the field of supramolecular chemistry by detailing the types of intermolecular interactions that stabilize the crystal structures of such compounds. This knowledge aids in the design of molecular materials with specific functions (Kumara et al., 2017).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-27-19-9-8-16(12-20(19)28-2)10-11-24-23(26)21-13-18(25)22(15-30-21)29-14-17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIORUZPHWBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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